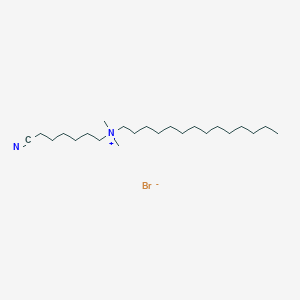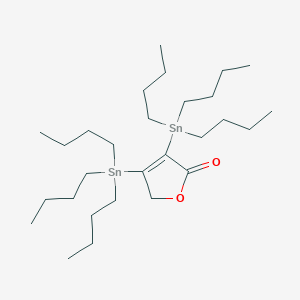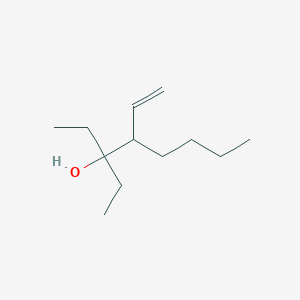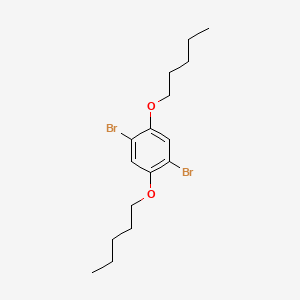![molecular formula C15H15N3O2S B12564577 N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide CAS No. 195052-62-1](/img/structure/B12564577.png)
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide is a compound that features both an imidazole ring and a naphthalene sulfonamide group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the naphthalene sulfonamide group consists of a naphthalene ring bonded to a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Naphthalene Sulfonamide Group: The naphthalene sulfonamide group can be introduced through a sulfonation reaction, where naphthalene is treated with sulfuric acid to form naphthalene sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in drug design, making it useful in the development of new therapeutic agents.
Biology: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its structural features.
Materials Science: The compound can be utilized in the synthesis of functional materials, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-Imidazol-4-yl)ethyl]acrylamide: This compound also contains an imidazole ring but differs in the presence of an acrylamide group instead of a naphthalene sulfonamide group.
N-[2-(1H-Imidazol-4-yl)ethyl]benzamide: Similar to the target compound but with a benzamide group instead of a naphthalene sulfonamide group.
Uniqueness
N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide is unique due to the combination of the imidazole ring and the naphthalene sulfonamide group. This structural feature provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
195052-62-1 |
|---|---|
Fórmula molecular |
C15H15N3O2S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-[2-(1H-imidazol-5-yl)ethyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H15N3O2S/c19-21(20,18-8-7-14-10-16-11-17-14)15-6-5-12-3-1-2-4-13(12)9-15/h1-6,9-11,18H,7-8H2,(H,16,17) |
Clave InChI |
BNPIVLDNPJIRGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


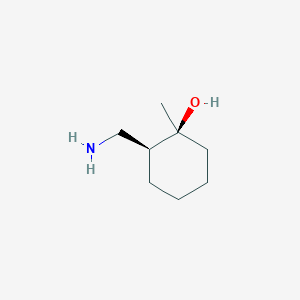
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)

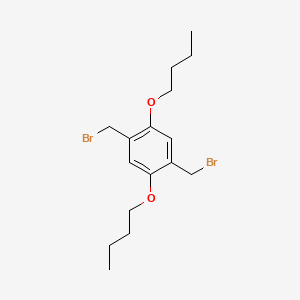

![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)

